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Introduction to 1,11-Undecanediol and Its Significance
in Crystal Engineering

1,11-Undecanediol (C11H2402) is a long-chain aliphatic diol characterized by hydroxyl groups at both
terminals of an 11-carbon chain. This a,w-alkanediol represents an important class of organic compounds
with significant applications in pharmaceutical development, polymer science, and materials research. The
crystalline properties of 1,11-undecanediol are of particular interest due to their structural role in
epicuticular wax crystals found in plant surfaces, which serve important hydrophobic functions in nature
[1]. Additionally, its molecular structure serves as a valuable building block for creating more complex
crystalline materials, including ferrocene derivatives with electroactive properties for specialized polymer

applications [2].

The distinct crystallization behavior of 1,11-undecanediol arises from its position as an odd-numbered
member (n=11) in the 1,w-alkanediol series (CnH2n+202), which exhibits fundamentally different crystal
packing compared to even-numbered homologs. This chain parity effect influences not only molecular
conformation but also hydrogen bonding patterns and ultimate crystal morphology, making it an excellent
model compound for studying structure-property relationships in organic crystals. For researchers in

pharmaceutical development, understanding these crystallization principles is essential for controlling
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polymorphic forms, crystal habit, and physical properties of active pharmaceutical ingredients (APIs) and

excipients [1].

Structural Characteristics and Crystallographic
Properties

Crystal System and Molecular Packing

1,11-Undecanediol crystallizes in an ortherhombic crystal system with the space group P212121 and Z=4,
which is characteristic of odd-numbered 1,w-alkanediols [1]. This structural arrangement differs significantly
from the monoclinic packing (P21/c, Z=2) observed in even-numbered diols such as 1,10-decanediol and
1,12-dodecanediol. The molecular packing of 1,11-undecanediol features a layered structure with molecules
oriented parallel to each other, creating a herringbone molecular arrangement when viewed along specific

crystallographic directions.

The crystalline architecture is stabilized by an intricate network of hydrogen bonds that form infinite
chains through alternating interlayer and intralayer O-H---O interactions. This three-dimensional hydrogen
bonding network can be described by a basis set of principal directions [001], [010], and [100], where [100]
represents the direction of the infinite hydrogen-bond chain. A notable structural feature is the presence of a
trans-gauche-trans conformation (TGt) at one molecular terminal, which is stabilized by an intramolecular
C-H---O hydrogen bond. This gauche defect plays a crucial role in redirecting the OH---O intermolecular

pattern, leaving only one interlayer hydrogen bond while facilitating intralayer interactions [1].

Key Structural Parameters

Table 1: Crystallographic Parameters of 1,11-Undecanediol

Parameter Value Description

Crystal System Orthorhombic Characteristic of odd-numbered alkanediols
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Parameter Value Description

Space Group P212121 Z = 4 molecules per unit cell

Molecular Arrangement  Parallel layers Herringbone motif when viewed along specific
directions

Hydrogen Bond Pattern  Alternating Infinite chains along [100] direction

inter/intralayer

Terminal Conformation  TTt-TGt Trans-gauche-trans sequence at one terminal
Intramolecular C-H---O Stabilizes gauche defect (2.60-2.61 A)
Interaction

H:--H Interactions 83.2% Dominant contact in Hirshfeld surface analysis

[2]

Table 2: Hydrogen Bonding Geometry in 1,11-Undecanediol Crystal Structure

Interaction Type Distance (A) Angle (°) Role in Crystal Packing

O-H---O (Interlayer) 2.726-2.755 152-175 Primary stabilization force

C-H---O (Intermolecular) 2.60-2.61 ~164 Stabilizes gauche conformation

C-H--1t 2.89 164 Contributes to stacking along c-axis

H---H Contacts - - Dominant (83.2%) in Hirshfeld analysis [2]

The molecular conformation of 1,11-undecanediol exhibits an almost planar alkane chain with an RMS
deviation of 0.129 A from the best fit plane through all 11 carbon atoms. This plane is nearly orthogonal to
the cyclopentadienyl ring in ferrocenyl derivatives (84.22°), demonstrating the structural rigidity imparted
by the crystalline environment [2]. The C11:--C21 separation measures 12.627 A, confirming the extended

conformation of the undecyl chain with typical antiperiplanar arrangements for Cn—Cn+3 groupings.
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Crystal Growth Techniques and Experimental Protocols

Glancing Incidence X-ray Diffraction (GIXD) for Crystal Structure
Analysis

The GIXD technique provides significant advantages for characterizing the crystal structure of 1,11-
undecanediol and similar alkanediols. This method maintains a fixed incident angle (asymmetric
configuration) that enables more effective detection of preferred orientations compared to conventional
Bragg-Brentano geometry, particularly when conducting multiple experiments at different incident angles
[1]. For organic compounds with pronounced molecular anisotropy like 1,11-undecanediol, GIXD offers
enhanced intensity measurements when combining relatively low incident angles with parallel beams,

making it ideal for studying layered crystal packing arrangements.
Experimental Protocol: GIXD for 1,11-Undecanediol Polymorph Characterization

e Sample Preparation: Prepare polycrystalline monophasic samples of 1,11-undecanediol using
recrystallization from anhydrous ethanol. Ensure uniform particle size distribution (5-20 pm) by
controlled grinding and sieving. Deposit samples as flat specimens using a specialized sample holder

to minimize preferred orientation artifacts [1].

¢ Instrument Configuration: Utilize a diffractometer equipped with a parallel-beam adapter and a
multicapillary collimator. Implement Cu-Ka radiation (A = 1.5418 A) generated at 40 kV and 40 mA.
Configure the incident angle () between 2° and 5° to optimize surface sensitivity while maintaining

adequate penetration depth [1].

¢ Data Collection: Perform continuous scans across the angular range of 3°-60° (20) with a step size of
0.02° and a counting time of 2-5 seconds per step. Conduct multiple experiments at different incident

angles (e.g., 2°, 3°, 5°) to characterize and quantify preferred orientation effects [1].

e Data Analysis Procedure:

o Indexation and Space Group Determination: Use the DICVOLO06 algorithm for initial
indexation, confirming orthorhombic system with space group P212121.

o Whole-Pattern Fitting: Employ the Le Bail method to refine lattice parameters without
structural model constraints.
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o Isomorphic Molecular Replacement: Utilize known structures of longer-chain alkanediols as
initial models for Rietveld refinement.

o Lattice Energy Minimization: Apply Dreiding force field with Gavezzotti's potential for
hydrogen bonds to optimize molecular geometry.

o Rigid-Body Rietveld Refinement: Implement a multi-axial March-Dollase model to account for
preferred orientation effects [1].
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Crystal Structure & Texture
Analysis

Click to download full resolution via product page

Diagram 1: Experimental workflow for GIXD crystal structure determination of 1,11-undecanediol

Solution-Based Crystal Growth for Single Crystal X-ray
Diffraction

Single crystal growth of 1,11-undecanediol can be achieved through controlled solution evaporation or
temperature-gradient methods. This approach is particularly valuable for obtaining high-quality crystals
suitable for detailed structural analysis via single-crystal X-ray diffraction, which provides higher precision

in determining hydrogen atom positions compared to powder methods.
Experimental Protocol: Slow Evaporation Crystal Growth

e Solvent Selection: Prepare a saturated solution of 1,11-undecanediol in anhydrous ethanol or ethyl
acetate at 40-50°C. These solvents provide ideal solubility gradients and evaporation rates for
controlled crystal growth. Filter the hot solution through a 0.2 pm PTFE membrane to remove

particulate impurities [2].

o Crystallization Setup: Transfer the filtered solution to a clean crystallization dish and cover with
perforated aluminum foil to control evaporation rate. Maintain at constant temperature (+0.1°C) in a
vibration-free environment. Optimal temperature range is 20-25°C for ethanol and 15-20°C for ethyl

acetate [2].

e Crystal Harvesting: After 7-14 days, collect well-formed crystals using a micro-spatula or nylon loop.
Select crystals with dimensions of 0.2-0.5 mm for single-crystal X-ray analysis. Rapidly transfer

selected crystals to the diffractometer to prevent solvent loss or surface degradation [2].
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¢ Structural Analysis: For single-crystal X-ray diffraction, mount a suitable crystal on a diffractometer
with Mo-Ka radiation (A = 0.71073 A). Collect a full sphere of data at 100-150 K to enhance data
quality and minimize thermal displacement parameters. Solve the structure using direct methods and

refine with full-matrix least-squares on F2 [2].

Solid-State Crystal Growth and Orientation Control

The Solid-State Crystal Growth (SSCG) technique represents a novel approach for growing large single
crystals and controlling their orientation without traditional melt processing. This method is particularly
valuable for materials with anisotropic properties, where specific crystallographic orientations yield superior

functional characteristics [3].
Experimental Protocol: SSCG for Orientation Control

e Material Requirements: Identify systems with semicoherent precipitates and two-phase regions in
their phase diagram. The method has been successfully demonstrated in alloy systems (FeMnAINi and

CuMnAl) and may be adapted for organic crystalline materials with similar characteristics [3].

e Thermal Cycling Process: Subject polycrystalline samples to multiple temperature cycles between
high and low temperatures within the two-phase region. Typical cycles range from 5-20 iterations, with

specific temperatures and durations dependent on the material's phase diagram [3].

¢ Orientation Mechanism: During thermal cycling, precipitates nucleate and dissolve, leaving subgrain
boundaries behind. Grains grow to decrease excess subgrain boundary energy, eventually merging to
form single crystals. Continued cycling activates reorientation mechanisms to further reduce system

energy [3].

¢ Advantages Over Traditional Methods: SSCG does not require complex equipment, seed crystals, or
precise thermal profile control associated with Bridgman or Czochralski processes. It produces crystals

with better chemical homogeneity and enables massive orientation changes in the solid state [3].

Thermodynamic Properties and Phase Behavior
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Heat Capacity and Phase Transition Enthalpies

The thermodynamic properties of 1,11-undecanediol are essential for designing industrial processes
involving crystallization, purification, and formulation. Recent research has demonstrated that conventional
empirical methods significantly overestimate the heat capacities of o,w-alkanediols, leading to errors in

calculating phase transition enthalpies [4].

Table 3: Experimentally Determined Thermodynamic Properties of 1,11-Undecanediol

Property Value Conditions Significance

Crystal Structure Orthorhombic (P212121) 298 K Determined by GIXD [1]

Heat Capacity 30-50 J-K~t-mol—? Compared to Systematic overestimation by

Deviation empirical group contribution methods [4]
estimates

Hydrogen Bond ~10-15 kJ-mol—? Per O-H---O bond Estimated from sublimation

Energy enthalpies of similar diols [4]

Sublimation Order of 10-15 kJ-mol—t 298 K Derived from vapor pressure

Enthalpy higher than vaporization measurements [4]

Dominant H---H (83.2%) Hirshfeld Surface Major contribution to crystal

Molecular Analysis packing [2]

Contacts

The heat capacity overestimation identified for a,w-alkanediols has significant implications for process
design. Traditional group contribution methods developed by Chickos et al. deviate by 30-50 J-K~'-mol !
from experimental values, with discrepancies increasing systematically with chain length. These errors
profoundly impact temperature adjustments of phase transition enthalpies, particularly for vaporization

enthalpies derived from ebulliometric vapor pressure measurements [4].

Revised Thermodynamic Calculations
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For accurate thermodynamic calculations involving 1,11-undecanediol, researchers should employ newly
developed group contribution parameters specifically designed for diols. These revised parameters correct
the systematic overestimations and provide more reliable prediction of enthalpies of vaporization for a,w-

alkanediols from pentanediol to decanediol [4].
Calculation Protocol: Temperature Adjustment of Vaporization Enthalpy

o Experimental Data Collection: Measure vapor pressures of 1,11-undecanediol across a temperature

range (typically 422.2-559.5 K for similar diols) using ebulliometric or static methods [4].

e Enthalpy Derivation: Determine AigHmo(T?V) values from the temperature dependence of vapor
pressures using the Clausius-Clapeyron equation. Apply rigorous statistical analysis to quantify

uncertainties [4].

o Heat Capacity Correction: Instead of conventional correlations (AigCp,mo = -[10.58 + 0.26 x
Cp,mo(lig)]), use the newly developed group contribution parameters specific for diols to calculate heat

capacity differences [4].

e Temperature Adjustment: Apply the Kirchhoff's equation correction: AigHmo(298.15 K) =
AigHmo(T?V) + AigCp,mo(298.15 K - T?2V) using the revised heat capacity differences to obtain standard
vaporization enthalpies at 298.15 K [4].

Troubleshooting and Technical Considerations

Common Challenges in Crystal Growth and Structural Analysis

e Polymorphism and Polytypism: 1,11-Undecanediol may crystallize in different polymorphic forms
depending on crystallization conditions. If unexpected diffraction patterns appear, systematically vary
temperature, solvent, and cooling rates to explore potential polymorphs. Monitor for phase transitions

during temperature-dependent studies [1].

¢ Preferred Orientation Effects: In powder diffraction, plate-like or needle-like crystal habits cause

significant preferred orientation. To mitigate, use careful sample preparation techniques such as side-
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loading or spray-drying, and implement multi-axial March-Dollase preferred orientation models during

Rietveld refinement [1].

e Hydrogen Atom Positioning: Accurate determination of hydrogen atom positions in hydrogen bonds
is challenging with X-ray diffraction. To enhance precision, combine DFT calculations with 'H NMR
chemical shifts as complementary methods to X-ray data. Consider neutron diffraction for critical

applications requiring exact hydrogen positions [1].

¢ Crystal Quality Issues: For single-crystal studies, if crystals exhibit weak diffraction or high thermal
parameters, optimize growth conditions by reducing nucleation rate (slower cooling), using higher
purity solvent, and implementing temperature programming. For extremely hygroscopic samples, use

protective coatings or low-temperature data collection [2].

Optimization Strategies for Enhanced Crystal Quality

e Solvent Selection Matrix: Develop a systematic solvent screening approach using solvents with
different polarities (n-hexane, toluene, ethyl acetate, ethanol, water). For 1,11-undecanediol, medium-

polarity solvents like ethyl acetate typically yield the best-quality single crystals [2].

e Temperature Programming: Implement controlled cooling rates (0.1-1.0°C/hour) through the
crystallization temperature range. For slow evaporation methods, maintain temperature stability within

+0.1°C to avoid secondary nucleation [2].

e Additive Screening: Incorporate small amounts (0.1-1.0%) of additives such as 1-ferrocenyl-undec-
10-en-1-one or related structures to modify crystal habit and improve crystal size and morphology for

specific analytical requirements [2].

Conclusion and Future Perspectives

The crystal growth techniques and structural characterization methods outlined in these application
notes provide researchers with robust protocols for investigating 1,11-undecanediol and related alkanediols.
The orthorhombic crystal structure (P212121) with its unique hydrogen bonding network and TTt-TGt

molecular conformation offers valuable insights into structure-property relationships of odd-membered
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a,w-alkanediols. The implementation of GIXD methodology combined with advanced refinement

approaches enables comprehensive analysis of crystalline microstructure and preferred orientation effects.

Future developments in 1,11-undecanediol crystal engineering will likely focus on bio-based production
routes to enhance sustainability [5], advanced polymorph control strategies for pharmaceutical applications,
and exploration of ferrocenyl derivatives for specialized electrochemical properties [2]. The discovery of
solid-state crystal growth techniques that enable orientation control without melt processing [3] opens new
possibilities for manipulating material properties through crystallographic design. Additionally, the revised
thermodynamic parameters and group contribution methods specifically developed for diols [4] will

significantly improve the accuracy of process design and optimization in industrial applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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